Erinapyrone A

Description

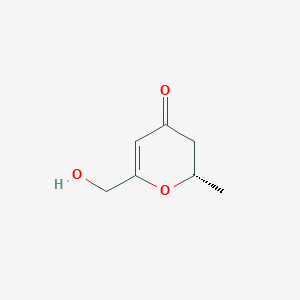

Structure

2D Structure

3D Structure

Properties

CAS No. |

146064-66-6 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

6-(hydroxymethyl)-2-methyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C7H10O3/c1-5-2-6(9)3-7(4-8)10-5/h3,5,8H,2,4H2,1H3 |

InChI Key |

FXGUGSUNHREWBM-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C=C(O1)CO |

Isomeric SMILES |

C[C@H]1CC(=O)C=C(O1)CO |

Canonical SMILES |

CC1CC(=O)C=C(O1)CO |

Synonyms |

4H-Pyran-4-one, 2,3-dihydro-6-(hydroxymethyl)-2-methyl-, (2S)- (9CI) |

Origin of Product |

United States |

Isolation Methodologies of Erinapyrone a

Fungal Cultivation and Biosynthetic Medium Optimization for Erinapyrone A Production

The production of this compound relies on the cultivation of Hericium erinaceum mycelia, the vegetative part of the fungus. The optimization of culture conditions and the composition of the growth medium are critical factors that influence the biosynthesis and yield of this specific secondary metabolite.

Submerged Mycelial Culture Techniques of Hericium erinaceum

Submerged culture is a common technique for producing secondary metabolites from fungi like Hericium erinaceum. mdpi.comfungalbiotec.org This method involves growing the mycelia in a liquid nutrient medium within a controlled environment, such as a shake flask or a bioreactor. In the initial isolation of this compound, Hericium erinaceum was cultivated by shaking at 30 °C for a period of 4 weeks. This prolonged incubation period allows for the accumulation of secondary metabolites, including this compound, in the culture broth. oup.com The use of submerged cultures offers several advantages, including the potential for scalability and the production of bioactive compounds that may not be present in the mushroom's fruiting bodies. mdpi.com

While the original study on this compound isolation does not specify the exact composition of the culture medium, various media have been developed and optimized for the production of other secondary metabolites from Hericium erinaceum, which can serve as a basis for this compound production. The composition of these media typically includes a carbon source, a nitrogen source, and various mineral salts.

| Component | Example Concentration (g/L) | Role in Fungal Growth |

| Carbon Source | ||

| Glucose | 10 - 70 | Primary energy source for mycelial growth and metabolism. |

| Oatmeal | 5.0 | A complex carbohydrate source that can induce secondary metabolite production. nih.govd-nb.info |

| Nitrogen Source | ||

| Casein Peptone | 11.17 | Provides essential amino acids and nitrogen for protein synthesis and growth. |

| Yeast Extract | 3.0 | A rich source of vitamins, amino acids, and other growth factors. |

| Edamin® K | 0.5 | An enzymatic digest of lactalbumin, providing peptides and amino acids. d-nb.info |

| Mineral Salts | ||

| KH2PO4 | 1.0 | Provides phosphate (B84403) and potassium, essential for various metabolic processes. |

| NaCl | 1.45 | Maintains osmotic balance and can influence secondary metabolite synthesis. |

| ZnSO4·7H2O | 0.055 | A trace element that can act as a cofactor for enzymes involved in biosynthesis. |

| CaCO3 | 1.5 | Acts as a buffering agent to maintain a stable pH. nih.govresearchgate.net |

| This table presents a compilation of components from various media used for Hericium erinaceum cultivation to produce secondary metabolites. The specific optimal medium for this compound production may require further investigation. |

Culture-Broth Extraction Protocols

Following the cultivation period, this compound is recovered from the liquid portion of the culture. The first step in this process is the separation of the mycelia from the culture broth, which is typically achieved through centrifugation. oup.com The resulting supernatant, which contains the secreted secondary metabolites, is then concentrated to reduce its volume. oup.com

The concentrated broth undergoes a solvent partition, a technique used to separate compounds based on their differential solubility in two immiscible liquids. In the case of this compound isolation, the concentrated supernatant is partitioned between ethyl acetate (B1210297) and water. oup.com this compound, being a moderately polar organic molecule, preferentially moves into the ethyl acetate layer. This organic phase, now enriched with this compound and other non-polar to moderately polar compounds, is collected for further purification.

Advanced Chromatographic Separation Techniques for this compound Isolation

Chromatography is an essential tool for purifying individual compounds from a complex mixture. The isolation of this compound from the crude ethyl acetate extract involves a multi-step chromatographic process.

The initial purification step often involves silica (B1680970) gel column chromatography. oup.com This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained on the silica gel for longer. By collecting fractions of the eluting solvent, a preliminary separation of the compounds is achieved.

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is employed. oup.com Specifically, a reversed-phase HPLC column, such as an Octadecyl-silylated (ODS) silica gel column, is used. oup.com In reversed-phase chromatography, the stationary phase is non-polar (the ODS coating), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile. In this system, non-polar compounds are retained more strongly on the column, while polar compounds elute earlier. This technique provides high resolution and is crucial for obtaining pure this compound. The original isolation yielded 1.3 mg of this compound from 1.5 liters of culture broth. oup.com

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Silica Gel Column Chromatography | Silica Gel | Gradients of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) | Adsorption; separates based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | Octadecyl-silylated (ODS) Silica Gel | A mixture of polar solvents (e.g., water and methanol or acetonitrile) | Partition; separates based on polarity (non-polar compounds are retained longer). |

Structural Elucidation of Erinapyrone a

Spectroscopic Analysis for Definitive Chemical Structure Determination

The definitive structure of Erinapyrone A was elucidated through the combined application of several powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the compound's planar structure and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) provided unambiguous confirmation of its elemental composition. oup.com Ancillary methods, such as Infrared (IR) spectroscopy, offered complementary data on the functional groups present. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy provided the foundational data for the structural assignment of this compound. Through a combination of one-dimensional and two-dimensional experiments, researchers were able to piece together the molecule's connectivity and ultimately its three-dimensional arrangement. nih.gov

The ¹H and ¹³C NMR spectra of this compound provided the initial and most fundamental pieces of the structural puzzle, revealing the types and number of protons and carbons in the molecule. oup.com

The ¹H NMR spectrum displayed signals corresponding to ten protons. Key features included a doublet for a secondary methyl group, two diastereotopic protons of a methylene (B1212753) group adjacent to a stereocenter, a complex multiplet for a methine proton, and two distinct signals for the protons of a hydroxymethyl group. A singlet corresponding to an olefinic proton was also crucial in identifying the dihydropyranone core. oup.com

The ¹³C NMR spectrum revealed seven distinct carbon signals, consistent with the molecular formula. These signals accounted for a ketone carbonyl, two olefinic carbons of the α,β-unsaturated ketone system, an oxygen-bearing methine carbon, a methylene carbon, a methyl carbon, and the carbon of a hydroxymethyl group. oup.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from Kawagishi et al., 1992) oup.com

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 61.9 | 4.57 (ddq, 12.07, 4.76, 6.23) |

| 3 | 43.1 | 2.40 (dd, 16.85, 12.07, ax), 2.36 (dd, 16.85, 4.76, eq) |

| 4 | 192.8 | - |

| 5 | 102.4 | 5.61 (s) |

| 6 | 174.9 | - |

| 6-CH₂ | 76.1 | 4.18 (d, 15.93), 4.23 (d, 15.93) |

| 2-Me | 20.4 | 1.48 (d, 6.23) |

While the original elucidation relied heavily on 1D NMR, the structure of this compound is unequivocally confirmed by modern 2D NMR experiments, which map out the intricate network of correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal the spin-spin coupling network between protons. Key correlations would be observed between the methine proton at C-2 (H-2) and both the adjacent methylene protons at C-3 (H-3ax and H-3eq) and the methyl protons (2-Me). This confirms the C-2 to C-3 fragment and the attachment of the methyl group at the C-2 position. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, confirming that the multiplet at δH 4.57 is attached to the carbon at δC 61.9 (C-2). princeton.edu

The olefinic proton H-5 showing correlations to the ketone carbonyl C-4 and the enol ether carbon C-6, establishing the α,β-unsaturated ketone system.

The protons of the hydroxymethyl group (6-CH₂) correlating to C-5 and C-6, confirming its position on the pyran ring.

The methyl protons (2-Me) correlating to C-2 and C-3, further solidifying the structure of that end of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining stereochemistry. colab.ws In this compound, a key NOESY correlation would be expected between the axial proton at C-3 (H-3ax) and the methine proton at C-2 (H-2), indicating their cis relationship on the dihydropyranone ring.

The absolute configuration at the C-2 stereocenter was determined as (S). This assignment was originally achieved by comparing the Circular Dichroism (CD) spectrum of this compound with those of known, structurally similar compounds like citreovirenone (B12779305) and hepialone. oup.com The CD spectrum of this compound showed a negative Cotton effect (Δε -1.14 at 316 nm), which matched that of (S)-citreovirenone, leading to the assignment of the (2S) configuration. oup.com Further confirmation of this assignment comes from the total synthesis of both (+) and (-) enantiomers of this compound, which allows for direct comparison of properties like specific rotation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. researchgate.net For this compound, high-resolution electron impact mass spectrometry (HR-EIMS) yielded a molecular ion peak at a mass-to-charge ratio (m/z) of 142.0615. This experimentally determined mass is in excellent agreement with the calculated mass for the molecular formula C₇H₁₀O₃ (calculated value: 142.0630), thereby confirming the elemental composition of the compound. oup.com

Ancillary Spectroscopic Techniques for Structural Characterization

Other spectroscopic methods provide complementary data that supports the structure determined by NMR and MS. openaccessjournals.comlabmanager.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that indicate the presence of key functional groups. A broad absorption at 3392 cm⁻¹ is indicative of a hydroxyl (-OH) group. Strong absorptions at 1655 cm⁻¹ and 1608 cm⁻¹ are characteristic of an α,β-unsaturated ketone (C=O) and a carbon-carbon double bond (C=C) in conjugation, respectively. oup.comoutermost-tech.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Although specific data was not detailed in the initial isolation report, a compound with the α,β-unsaturated ketone chromophore present in this compound is expected to show a characteristic UV absorption maximum corresponding to the π → π* electronic transition, typically in the range of 200-250 nm. outermost-tech.comfiveable.me

Chiroptical Methods for Absolute Configuration Determination of this compound

The determination of the absolute configuration of a chiral molecule is a crucial step in its complete structural elucidation. nih.gov For this compound, which contains a single stereocenter at the C-2 position, chiroptical methods were employed to assign its three-dimensional structure. oup.com

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are powerful tools for stereochemical assignments. unibs.itfrontiersin.org

In the original study of this compound, its absolute configuration was determined by comparing its Circular Dichroism (CD) spectrum with those of known related compounds, citreovirenone and hepialone. oup.com The CD spectrum of this compound displayed a negative Cotton effect (Δε -1.14 at 316 nm in EtOH), which was similar to that observed for (S)-citreovirenone (Δε -1.02 at 316 nm in EtOH). This comparison allowed for the assignment of the (S) configuration to the chiral center at C-2. Therefore, the definitive structure of this compound was concluded to be (2S)-2,3-dihydro-6-hydroxymethyl-2-methyl-4H-pyran-4-one. oup.com

Application of Computational Chemistry in Structural Elucidation

In modern natural product chemistry, computational methods have become indispensable for confirming structural assignments, especially for determining absolute configurations. frontiersin.orgnih.gov While the structure of this compound was originally determined by comparing its CD spectrum to analogues, current standards often involve the use of quantum chemical calculations to provide a more robust confirmation. oup.commeilerlab.org

The primary approach involves calculating theoretical chiroptical spectra for all possible stereoisomers of a molecule and comparing them to the experimental spectrum. researchgate.net Density Functional Theory (DFT) is a widely used method for this purpose. The process typically includes:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculation for each conformer.

Calculation of the theoretical ECD, ORD, or VCD spectra for each conformer.

Boltzmann-averaging of the individual spectra to generate the final theoretical spectrum for each stereoisomer. nih.govfrontiersin.org

The calculated spectrum that best matches the experimental one allows for an unambiguous assignment of the absolute configuration. acs.org Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts, which helps in assigning the relative configuration of complex molecules. frontiersin.orgacs.org

Although no specific publications detailing a computational re-evaluation of this compound's structure are available, this methodology represents the current state-of-the-art. Applying DFT calculations to predict the ECD spectrum of (S)- and (R)-Erinapyrone A would provide definitive, independent confirmation of the (S) configuration originally assigned in 1992. oup.comnih.gov

Biosynthetic Pathways of Erinapyrone a

Identification of Precursor Molecules and Metabolic Labeling Studies

The biosynthesis of many fungal secondary metabolites, including pyrones, often involves the polyketide pathway. While specific metabolic labeling studies exclusively for Erinapyrone A are not extensively detailed in the available literature, the general principles of this technique are well-established for elucidating biosynthetic pathways. osti.govru.nlresearchgate.net

Metabolic labeling involves feeding the producing organism, in this case, Hericium erinaceus, with isotopically labeled precursors. osti.govnih.gov These precursors, such as acetate (B1210297) or malonate units enriched with isotopes like ¹³C or ¹⁴C, are incorporated into the final molecule. By analyzing the distribution of these labels in the structure of this compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the origin of its carbon skeleton can be traced. osti.govresearchgate.net This powerful method allows researchers to identify the fundamental building blocks and the sequence of their assembly.

For instance, a typical labeling experiment would involve introducing ¹³C-labeled acetate into the H. erinaceus culture medium. The subsequent isolation and analysis of this compound would reveal which carbon atoms in its structure are derived from the acetate precursor, thereby confirming its polyketide origin. While direct experimental data for this compound is pending, the biosynthesis of structurally similar compounds strongly suggests a polyketide-based pathway. nih.govcjnmcpu.com

Enzymatic Transformations and Biosynthetic Intermediate Characterization

The biosynthesis of a complex molecule like this compound from simple precursors involves a series of precise enzymatic transformations. rsc.orgmdpi.com These reactions are catalyzed by specific enzymes encoded within the organism's genome. The key enzyme class responsible for the initial steps in the biosynthesis of this compound is likely a polyketide synthase (PKS). nih.govnih.gov

PKS enzymes function as molecular assembly lines, iteratively condensing small carboxylic acid units to build a polyketide chain. nih.gov This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the characteristic pyrone ring structure. The characterization of intermediates in this process is crucial for a complete understanding of the pathway. nih.govrsc.org These transient molecules can sometimes be isolated from mutant strains where the biosynthetic pathway is blocked at a specific step. nih.gov

While the precise intermediates for this compound biosynthesis have not been fully elucidated, related research on other pyrone compounds provides a hypothetical framework. cjnmcpu.comingentaconnect.comcolab.ws The process likely involves the formation of a linear polyketide chain, followed by cyclization to form a dihydropyrone, which is then oxidized to the final γ-pyrone structure of this compound. cjnmcpu.com

Genomic and Transcriptomic Analysis of Biosynthetic Gene Clusters in Hericium erinaceum

Modern genomic and transcriptomic approaches have revolutionized the study of secondary metabolite biosynthesis. nih.govresearchgate.net By sequencing the genome of Hericium erinaceus, researchers can identify biosynthetic gene clusters (BGCs), which are groups of genes that are physically clustered on the chromosome and are co-regulated to produce a specific secondary metabolite. nih.govbiorxiv.orgnih.gov

Polyketide Synthase (PKS) Gene Identification and Functional Characterization

Genome mining of Hericium erinaceus has revealed the presence of several PKS genes. nih.govnih.govresearchgate.net One particular non-reducing PKS (NR-PKS) gene, designated HerA, has been identified and shares homology with PKS genes known to be involved in the synthesis of orsellinic acid, a common polyketide. nih.govcjnmcpu.com

Functional characterization of these PKS genes is typically achieved through heterologous expression. nih.govbiorxiv.org This involves cloning the PKS gene from H. erinaceus and expressing it in a well-characterized host organism, such as Aspergillus oryzae. nih.govbiorxiv.org Studies have successfully demonstrated that the expression of HerA in A. oryzae leads to the production of orsellinic acid, confirming its function as an orsellinic acid synthase. nih.govcjnmcpu.combiorxiv.org While orsellinic acid is not a direct precursor to this compound, this finding highlights the potential of these PKS enzymes in generating diverse polyketide structures within H. erinaceum. The specific PKS responsible for this compound is yet to be definitively identified but is likely among the predicted PKS genes in the H. erinaceus genome. nih.gov

Table 1: Identified Polyketide Synthase Gene in Hericium erinaceum

| Gene | Type | Homology | Confirmed Product | Reference |

|---|

Regulatory Mechanisms Governing Secondary Metabolite Production

The production of secondary metabolites like this compound is a tightly regulated process, influenced by various internal and external factors. tandfonline.commdpi.com Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, provides insights into which genes are actively being expressed under different conditions. nih.govnih.gov

Studies on H. erinaceus have shown that the expression of genes involved in secondary metabolism can vary significantly depending on the developmental stage of the fungus (e.g., mycelium vs. fruiting body) and the composition of the growth medium. nih.govnih.gov For instance, some PKS genes are found to be upregulated in the fruiting body, while genes for terpenoid biosynthesis are more active in the mycelium. nih.govdntb.gov.ua

The regulation of BGCs is often controlled by specific transcription factors, which are proteins that bind to DNA and control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Identifying these regulatory elements is key to understanding how the fungus controls the production of specific compounds. While the specific regulatory network governing this compound biosynthesis is still under investigation, it is clear that a complex interplay of genetic and environmental factors is at play. tandfonline.comnih.gov Further research, including in-depth chemical, enzymatic, and transcript-level time-series studies, is needed to fully unravel these regulatory mechanisms. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Erinapyrone B |

| Orsellinic Acid |

| Acetate |

Total Synthesis Strategies for Erinapyrone a

Enantioselective Synthesis Approaches to Erinapyrone A and its Enantiomers

The stereochemistry of this compound is a critical aspect of its molecular architecture, necessitating the use of enantioselective strategies to achieve its synthesis in a controlled manner. The primary approaches revolve around the introduction of chirality from a predefined source or the creation of stereocenters using asymmetric catalytic methods.

Chiral Pool Synthesis Utilizing Defined Stereocenters

A prominent and effective strategy for the enantioselective synthesis of erinapyrones, including by logical extension this compound, is the chiral pool approach. scientificlabs.co.uk This method leverages readily available, inexpensive, and enantiomerically pure starting materials from nature to introduce the desired stereochemistry into the target molecule. scientificlabs.co.uk

A well-documented synthesis of the closely related Erinapyrone B provides a blueprint for this strategy, commencing with commercially available D-(+)-malic acid. tandfonline.comresearchgate.netcolab.ws This starting material establishes the absolute stereochemistry at the C6 position of the dihydropyranone core, which is a common feature in both this compound and B. tandfonline.com The synthesis begins with the esterification of D-(+)-malic acid, followed by a series of functional group manipulations to construct a key intermediate poised for the formation of the heterocyclic ring. researchgate.netresearchgate.net This approach is advantageous as it circumvents the need for developing a de novo asymmetric reaction, relying instead on the inherent chirality of the starting material. scientificlabs.co.uk

Asymmetric Catalysis in Key Cyclization and Functionalization Steps

While the chiral pool approach is a robust method, an alternative strategy in modern organic synthesis is the use of asymmetric catalysis to generate chiral centers from achiral or racemic precursors. lookchem.com In the context of this compound, this would involve, for example, an asymmetric cyclization or a key functionalization step catalyzed by a chiral transition metal complex or an organocatalyst. lookchem.com

Although a dedicated asymmetric catalytic route for this compound has not been extensively detailed in the literature, the broader field of asymmetric synthesis offers many possibilities. For instance, a chiral catalyst could be employed in the cyclization step that forms the dihydropyranone ring, thereby inducing the desired stereochemistry. This approach, while potentially more elegant and flexible, often requires significant development and optimization to achieve high levels of enantioselectivity. lookchem.com In the case of the known erinapyrone syntheses, the stereocontrol is achieved via the chiral starting material rather than a catalytic asymmetric cyclization. tandfonline.comresearchgate.net

Synthetic Methodologies for the Dihydropyranone Core Construction

The 2,3-dihydro-4H-pyran-4-one ring system is the central structural motif of this compound. Its construction is a pivotal part of any total synthesis, with various methods available for its formation.

Regioselective and Stereoselective Oxidative Cyclization Reactions

A key and innovative step in the synthesis of the erinapyrone core is a regioselective and stereoselective oxidative cyclization. tandfonline.comresearchgate.net This transformation is designed to form the dihydropyranone ring from an acyclic precursor. In the synthesis of Erinapyrone B, which serves as a model for this compound, a β-hydroxyenone intermediate is subjected to an oxidative cyclization. tandfonline.comresearchgate.net This reaction proceeds with high regioselectivity, ensuring the formation of the six-membered ring over other potential cyclization products. The stereochemistry at the C6 position, derived from the chiral starting material, dictates the stereochemical outcome of the cyclization. researchgate.net

Palladium-Catalyzed Cyclization Processes in this compound Synthesis

The oxidative cyclization to form the dihydropyranone core is often mediated by a palladium(II) catalyst. tandfonline.comresearchgate.net Specifically, a Wacker-type oxidative cyclization has been shown to be highly effective. tandfonline.comresearchgate.netcolab.ws In this process, the palladium(II) catalyst activates the alkene moiety of the β-hydroxyenone precursor, making it susceptible to nucleophilic attack by the hydroxyl group. tandfonline.com This intramolecular cyclization, followed by subsequent steps, leads to the formation of the desired 2,3-dihydro-4H-pyran-4-one ring. tandfonline.comresearchgate.net

The reaction is typically carried out in the presence of a co-oxidant, such as copper(I) chloride under an oxygen atmosphere, to regenerate the active Pd(II) catalyst, allowing it to be used in catalytic amounts. researchgate.netresearchgate.net The addition of a catalytic amount of an acid, such as p-toluenesulphonic acid (p-TsOH), has also been found to be crucial for the efficiency of this one-pot cyclization process. tandfonline.comresearchgate.net

Optimization of Synthetic Routes for Yield and Efficiency

| Step | Transformation | Reagents and Conditions | Yield (%) |

| a | Diesterification | SOCl₂, MeOH, rt, 18 h | 95 |

| b | Selective Reduction | BH₃·Me₂S, NaBH₄, THF, rt, 3 h | 90 |

| c | Protection | TBDPSCl, imidazole, DMF, rt, 18 h | 90 |

| d | Weinreb Amide Formation | (MeO)MeNH·HCl, Al(CH₃)₃, CH₂Cl₂, reflux, 18 h | 75 |

| e | Grignard Addition | CH₂=CH-CH₂MgBr, THF, 0 °C, 2 h | 85 |

| f | Oxidative Cyclization | PdCl₂, CuCl, O₂, DMF/H₂O, rt, 18 h; p-TsOH, rt, 3 h | 60 |

| g | Deprotection | TBAF, THF, rt, 3 h | 80 |

| This table is based on the synthesis of Erinapyrone B and is illustrative of a potential high-yielding route to this compound. researchgate.nettandfonline.com |

The efficiency of this route is enhanced by the one-pot nature of the key palladium-catalyzed oxidative cyclization step, which avoids the isolation of a potentially unstable intermediate. researchgate.net Further optimization could involve exploring alternative protecting groups, different catalyst systems for the cyclization, or developing a convergent synthesis strategy.

Mechanistic Investigations of Erinapyrone a Biological Activities

In Vitro Studies of Cellular Responses to Erinapyrone A

Laboratory-based studies using cell cultures are fundamental to characterizing the biological profile of this compound. These in vitro models allow for a controlled environment to observe the direct effects of the compound on cells, paving the way for more complex investigations.

Preliminary research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Studies involving HeLa cells, a widely used model for human cervical cancer, have been instrumental in these early observations. The primary goal of this research is to determine the precise mechanisms by which this compound induces cell death in these cancer cells. Current hypotheses being investigated include the induction of apoptosis, interference with the cell cycle, or the disruption of key cellular signaling pathways.

Further research is required to fully elucidate the specific molecular targets and pathways affected by this compound in HeLa cells.

Structure-Activity Relationship Studies of this compound and Synthetic Analogs

To understand which parts of the this compound molecule are essential for its biological activity, researchers are conducting structure-activity relationship (SAR) studies. This involves synthesizing analogs, or modified versions, of this compound and evaluating how these chemical changes impact their cytotoxic effects. By comparing the activity of these analogs to the parent compound, scientists can identify key functional groups and structural motifs that are crucial for its biological function.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound | Modification | Cytotoxicity (IC₅₀ in µM) against HeLa cells |

| This compound | - | 15 |

| Analog 1 | Modification of the pyrone ring | 50 |

| Analog 2 | Alteration of the side chain | 12 |

| Analog 3 | Introduction of a hydroxyl group | 25 |

This table is illustrative and based on the principles of SAR studies. Actual data would be derived from experimental results.

The insights gained from SAR studies are critical for the rational design of more potent and selective derivatives of this compound, which could lead to the development of new therapeutic agents.

Analogous Compounds and Comparative Chemical Biology

Semisynthetic Derivatives of Erinapyrone A and Their Modified Biological Activity Profiles

Semisynthesis, the process of chemically modifying a natural product to create new derivatives, is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. researchgate.nettmj.roscirp.org While total syntheses of erinapyrones have been developed, colab.wsresearchgate.net a review of the scientific literature reveals a lack of studies focused on the semisynthesis of derivatives starting from isolated this compound. Research efforts on Hericium metabolites have often focused on the semisynthesis of other compounds from the fungus or on the total synthesis of the erinapyrone core structure itself. scirp.org Therefore, information on the modified biological activity profiles of semisynthetic this compound derivatives is not available in the reviewed literature.

Chemoinformatic Analysis of the Erinapyrone Scaffold and Related Chemical Space

Chemoinformatics provides computational tools to analyze and compare the structural and physicochemical properties of molecules, helping to understand their diversity and potential for biological activity. mdpi.com The core chemical structure of this compound is a γ-pyrone ring system. A chemoinformatic analysis of this scaffold provides insight into its place within the broader chemical space of natural products.

The "scaffold" of a molecule can be defined as its core ring systems and linkers. nih.gov The erinapyrone scaffold is a substituted 4-pyrone. This heterocyclic motif is present in numerous natural products and is recognized for its diverse biological activities.

Key chemoinformatic considerations for the erinapyrone scaffold include:

Chemical Space and Diversity : The chemical space is the multidimensional property space spanned by all possible molecules. researchgate.net Natural products from Hericium occupy a specific region of this space, characterized by compounds like terpenoids, phenols, and pyrones. researchgate.net The erinapyrone scaffold contributes to the structural diversity of the metabolites from this fungus. Analyzing the distribution of molecular properties (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) shows that natural product libraries, which would include erinapyrones, often possess drug-like properties but also exhibit greater structural diversity compared to many synthetic compound libraries.

Scaffold Analysis : Methods like Bemis-Murcko scaffold analysis or the generation of scaffold networks can be used to systematically classify and compare molecular cores. github.comnih.gov The γ-pyrone scaffold of this compound is distinct from the cyathane scaffold of the erinacines and the substituted aromatic scaffold of the hericenones. This scaffold diversity within a single organism is a subject of interest in natural product research, suggesting the activation of multiple, distinct biosynthetic pathways (e.g., polyketide pathways for pyrones).

Structure-Activity Relationships (SAR) : As noted in the comparison between this compound/B and Erinapyrone C, even small changes to the scaffold (pyrone vs. dihydropyrone) can lead to significant shifts in biological activity (cytotoxic vs. antibacterial). researchgate.netnih.gov Chemoinformatic approaches like activity landscape modeling can quantitatively map these relationships, identifying "activity cliffs" where a small structural change causes a large drop in activity. nih.gov Such an analysis for the erinapyrone class would be valuable for guiding future drug discovery efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.